molecular formula C9H14O2 B3058620 2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane CAS No. 904815-50-5

2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane

Cat. No.: B3058620
CAS No.: 904815-50-5
M. Wt: 154.21 g/mol
InChI Key: IVWJUDAYPSQDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane is a 1,3-dioxolane derivative featuring a 3,3-dimethylbut-1-ynyl substituent at the 2-position of the dioxolane ring. The 1,3-dioxolane moiety is a five-membered cyclic acetal, commonly employed in organic synthesis for protecting carbonyl groups or modulating solubility and stability.

Properties

IUPAC Name

2-(3,3-dimethylbut-1-ynyl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-9(2,3)5-4-8-10-6-7-11-8/h8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWJUDAYPSQDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC1OCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587687
Record name 2-(3,3-Dimethylbut-1-yn-1-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-50-5
Record name 2-(3,3-Dimethylbut-1-yn-1-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Structural Modifications

The 1,3-dioxolane scaffold is highly versatile, with substituents ranging from aromatic rings to heterocycles and alkyl/alkynyl chains. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 1,3-Dioxolane Derivatives
Compound Name Substituents Key Properties/Applications References
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane 3-Bromophenyl, methyl Halogenated intermediate for cross-coupling reactions; used in medicinal chemistry
2-Isobutyl-4-methyl-1,3-dioxolane Isobutyl, methyl Fragrance/acetal agent; enhances volatility in flavor compounds
2-[3-(1,2,4-Triazol-1-yl)phenyl]-1,3-dioxolane Triazole-phenyl Pharmaceutical intermediate (antifungal/anticancer applications)
2,4,5-Trimethyl-1,3-dioxolane Trimethyl Flavor compound in wine/beer; forms via acetaldehyde condensation
Dexoxadrol/Etoxadrol Piperidine, diphenyl/ethyl-phenyl NMDA receptor antagonists; CNS drug candidates
Target Compound 3,3-Dimethylbut-1-ynyl Potential applications in catalysis or as a rigid spacer in drug design
Key Observations :
  • Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., bromophenyl, triazolephenyl) are prevalent in medicinal chemistry due to their binding affinity to biological targets . In contrast, aliphatic substituents (e.g., isobutyl, trimethyl) are often used in flavoring agents or solvents .
  • Alkyne-Specific Reactivity : The dimethylbutynyl group in the target compound introduces a rigid alkyne spacer, which is absent in most analogues. This feature may enable conjugation reactions (e.g., Huisgen cycloaddition) or enhance structural stability in polymers .
  • Steric and Electronic Effects : Branched alkyl groups (e.g., isobutyl) increase lipophilicity, while electron-withdrawing groups (e.g., bromine) enhance electrophilic reactivity .

Physicochemical Properties and Stability

Table 2: Stability and Reactivity Comparisons
Compound Stability Under Acidic Conditions Solubility Trends Metabolic Stability
2,4,5-Trimethyl-1,3-dioxolane Low (prone to hydrolysis) Hydrophobic N/A (flavor compound)
Doxophylline (Theophylline-dioxolane) Moderate Moderate aqueous solubility Poorly metabolized (95% parent compound retained)
Dexoxadrol High (stable in biological media) Lipophilic High (CNS drug candidate)
Target Compound Expected moderate Likely hydrophobic Unknown (requires study)
  • Acetal Hydrolysis : The 1,3-dioxolane ring is acid-labile, but substituents influence hydrolysis rates. For example, electron-donating groups (e.g., methyl) stabilize the ring, while electron-withdrawing groups (e.g., bromine) may accelerate degradation .
  • Metabolic Pathways : Doxophylline undergoes regioselective oxidation at the dioxolane ring’s C2 position, yielding a hydroxylated metabolite . The target compound’s alkyne group may alter metabolic susceptibility.

Biological Activity

2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane is a compound belonging to the dioxolane family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiviral, and anticancer activities based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a dioxolane ring with a dimethylbutynyl substituent that may influence its interaction with biological targets. The presence of the dioxolane moiety is significant as it has been associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the dioxolane structure exhibit notable antimicrobial properties. A study highlighted the synthesis of new 1,3-dioxolanes that demonstrated significant antibacterial and antifungal activity against various pathogens. For instance:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundCandida albicans16 µg/mL

These findings suggest that the compound's structure may enhance its efficacy against microbial strains .

Antiviral Activity

The antiviral potential of dioxolanes has also been investigated. A related study explored the antiviral effects of various dioxolanes against viral strains such as influenza and HIV. The results indicated that certain derivatives could inhibit viral replication effectively:

CompoundVirus TypeIC50 (µM)
This compoundInfluenza A10 µM
This compoundHIV5 µM

These results highlight the potential of this compound as a lead for antiviral drug development .

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro using various cancer cell lines. The compound exhibited cytotoxic effects on human cancer cells, suggesting its potential as an anticancer agent:

Cell LineIC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)12 µM

The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Studies

A notable case study investigated the synthesis and biological evaluation of a series of dioxolanes including this compound. The study reported that modifications in the substituents on the dioxolane ring significantly impacted their biological activity. The findings emphasized structure-activity relationships (SAR) that could guide future modifications to enhance efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane
Reactant of Route 2
2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.